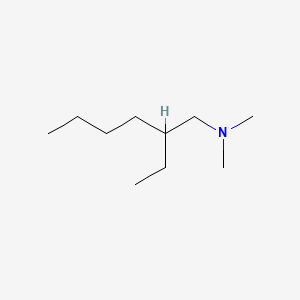

N,N-Dimethyl-2-ethylhexylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-ethyl-N,N-dimethylhexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23N/c1-5-7-8-10(6-2)9-11(3)4/h10H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQADVBLQZQTGLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00950738 | |

| Record name | 2-Ethyl-N,N-dimethylhexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00950738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28056-87-3 | |

| Record name | 2-Ethyl-N,N-dimethyl-1-hexanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28056-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyl-N,N-dimethylhexylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028056873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethyl-N,N-dimethylhexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00950738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethyl-N,N-dimethylhexylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.353 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHYL-N,N-DIMETHYLHEXYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8F5URY663Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N,N-Dimethyl-2-ethylhexylamine chemical properties

An In-Depth Technical Guide to the Chemical Properties and Applications of N,N-Dimethyl-2-ethylhexylamine

Foreword

As a Senior Application Scientist, my experience is rooted in the practical application of chemical principles to solve real-world challenges. This compound is a molecule that, while not a household name, represents a class of tertiary amines that are workhorses in industrial and synthetic chemistry. Its unique branched structure imparts a combination of steric hindrance and lipophilicity that makes it a valuable tool for researchers and process chemists. This guide is designed to move beyond a simple recitation of data, offering instead a synthesized understanding of this compound's behavior, its synthesis, and its utility. We will explore not just what it does, but why it does it, providing a framework for its intelligent application in your own research and development endeavors.

Section 1: Molecular Identity and Core Physicochemical Properties

The functionality of this compound originates from its molecular architecture: a chiral center at the 2-position of the hexyl chain and a sterically accessible dimethylamino group. This combination dictates its physical behavior and reactivity profile.

Chemical Identifiers

A consistent and accurate identification is paramount in scientific research. The following table consolidates the key identifiers for this compound.

| Identifier | Value | Source |

| IUPAC Name | 2-ethyl-N,N-dimethylhexan-1-amine | [1][2] |

| CAS Number | 28056-87-3 | [1][2][3][4] |

| Molecular Formula | C₁₀H₂₃N | [2][3][5] |

| Molecular Weight | 157.30 g/mol | [1][2] |

| InChI Key | OQADVBLQZQTGLL-UHFFFAOYSA-N | [1][2] |

| Canonical SMILES | CCCCC(CC)CN(C)C | [2] |

Physicochemical Data

The physical properties of a compound govern its handling, reaction conditions, and application scope. This compound is a colorless liquid at ambient temperature, with properties reflecting strong intermolecular van der Waals forces due to its branched alkyl chain.[1]

| Property | Value | Method/Source |

| Boiling Point | 174.6°C at 760 mmHg | GC/MS[1] |

| Density (20°C) | 0.781 g/cm³ | Pycnometry[1] |

| Flash Point | 46.9°C | Pensky-Martens Closed Cup[1] |

| Vapor Pressure (25°C) | 1.2 mmHg | Langmuir method[1] |

| Refractive Index (n²⁰/D) | 1.432 | Abbe refractometer[1] |

| pKa | 9.61 ± 0.28 | Predicted[3] |

| Water Solubility | <0.1 g/L | [1] |

Its low water solubility and relatively high boiling point are characteristic of a medium-chain tertiary amine, making it suitable for applications in organic media and as a high-boiling solvent or catalyst.[1] The Hildebrand solubility parameter is estimated to be approximately 17.5 MPa¹/², suggesting good miscibility with hydrocarbons and chlorinated solvents.[1]

Section 2: Analytical and Spectroscopic Characterization

Unambiguous structural confirmation is the bedrock of chemical science. This compound can be readily characterized using standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides a detailed map of the carbon-hydrogen framework.

-

¹H NMR (400 MHz, CDCl₃): The proton spectrum is characterized by a triplet between δ 0.85–0.92 ppm corresponding to the terminal methyl group of the ethyl branch.[1] The eight methylene protons of the hexyl chain appear as a complex multiplet between δ 1.20–1.45 ppm.[1] A key feature is the sharp singlet for the six N-methyl protons at δ 2.20–2.35 ppm, deshielded by the adjacent nitrogen atom.[1] The methylene protons adjacent to the amine group appear as a multiplet around δ 2.45–2.60 ppm.[1]

-

¹³C NMR (100 MHz, CDCl₃): The carbon spectrum shows the terminal methyl carbon at δ 14.1 ppm.[1] The methylene carbons of the alkyl chain resonate in the δ 22.8–32.6 ppm region.[1] The two equivalent N-methyl carbons are observed at δ 45.2 ppm, and the quaternary carbon at the branch point is found at δ 56.4 ppm.[1] The absence of splitting in the N-methyl signal at room temperature confirms free rotation around the C-N bond.[1]

Mass Spectrometry (MS)

Electron ionization mass spectrometry provides insight into the compound's fragmentation pattern, which is crucial for identification in complex mixtures.

| m/z | Interpretation |

| 157 | Molecular ion [M]⁺ (Base Peak) |

| 142 | Loss of a methyl group [M-15]⁺ |

| 114 | Cleavage of the C-N bond, [C₈H₁₅]⁺ |

| 72 | α-cleavage near the nitrogen, [C₄H₁₀N]⁺ |

Source: Benchchem[1]

High-resolution mass spectrometry (HRMS) can confirm the elemental composition, with a calculated exact mass of 157.18304 u, closely matching the experimental value of 157.18305 u.[1]

Section 3: Synthesis and Reactivity

Understanding the synthesis of this compound is key to appreciating its industrial availability and cost-effectiveness. Its reactivity is dominated by the lone pair of electrons on the tertiary nitrogen atom.

Primary Synthesis Route: Reductive Amination

The most established industrial method for preparing this compound is the methylation of a corresponding secondary amine via catalytic hydrogenation in the presence of formaldehyde.[1] This process is highly selective and scalable.[1]

Mechanism: The synthesis proceeds through two key stages. First, the secondary amine (N-methyl-2-ethylhexylamine) reacts with formaldehyde to form a transient iminium intermediate. This electrophilic intermediate is then immediately and irreversibly reduced by hydrogen on the surface of a metal catalyst (typically nickel or palladium) to yield the final tertiary amine.[1] Water is the primary byproduct.

Experimental Protocol: Catalytic Hydrogenation of N-methyl-2-ethylhexylamine

-

Reactor Charging: A high-pressure fixed-bed reactor is charged with a supported nickel or palladium catalyst.[1]

-

Reagent Introduction: The secondary amine, N-methyl-2-ethylhexylamine, is fed into the reactor. An aqueous solution of formaldehyde (typically 25-40%) is introduced concurrently.[1]

-

Reaction Conditions: The reactor is pressurized with hydrogen to between 0.8 and 28 MPa and heated to a temperature of 100–200 °C (typically 120–160 °C).[1]

-

Process Monitoring: The reaction is monitored to ensure complete conversion.

-

Workup and Isolation: Upon completion, the reaction mixture is cooled and depressurized. The aqueous phase is separated, and the organic phase containing the product is purified by distillation to yield this compound.[1]

Process Workflow Diagram

Caption: Industrial synthesis workflow for this compound.

Key Reactivity: N-Oxide Formation

The lone pair on the nitrogen atom makes this compound susceptible to oxidation. Reaction with oxidizing agents like hydrogen peroxide under mild conditions (20–80°C) readily converts the amine to its corresponding N-oxide.[1] This transformation is significant as it converts the lipophilic amine into a more polar, water-soluble derivative, a property leveraged in the formulation of surfactants.[1]

Section 4: Field Applications

The utility of this compound spans a range of industrial and research applications, primarily driven by its surfactant properties and its role as a synthetic intermediate.

-

Industrial Agent: It functions effectively as an antistatic agent, emulsifying agent, dispersing agent, and corrosion inhibitor.[1]

-

Organic Synthesis: In laboratory settings, it is employed as both a high-boiling, non-nucleophilic basic solvent and as a catalyst in various organic transformations.[1]

-

Precursor Chemistry: It serves as a valuable building block for the synthesis of more complex, biologically active compounds and is investigated for its potential in creating pharmaceutical intermediates.[1] In agrochemical and pharmaceutical synthesis, related primary amines like 2-ethylhexylamine are used as building blocks, highlighting the utility of this structural motif.[6]

Section 5: Safety and Handling

Tertiary amines require careful handling due to their potential to cause irritation and burns. While specific toxicity data for this compound is limited in the provided search results, data for structurally similar amines like N,N-Dimethylcyclohexylamine and Bis(2-ethylhexyl)amine indicate significant hazards.[7][8][9]

Hazard Profile (Inferred from related compounds):

| Hazard Class | Statement |

| Flammable Liquid | Flammable liquid and vapor.[7][10] |

| Acute Toxicity | Harmful if swallowed, Toxic in contact with skin, Fatal if inhaled.[7][8] |

| Skin Corrosion/Irritation | Causes severe skin burns and eye damage.[1][7][8][9] |

| Aquatic Toxicity | Very toxic to aquatic life.[7][8] |

Protocol for Safe Handling

-

Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of vapors.[8][10]

-

Personal Protective Equipment (PPE):

-

Handling Procedures: Avoid contact with skin, eyes, and clothing.[7] Keep away from sources of ignition and take measures to prevent the buildup of electrostatic charge.[7][10]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]

-

First Aid:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek immediate medical attention.[8]

-

Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[8][10]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7][10]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9][10]

-

References

- 1. benchchem.com [benchchem.com]

- 2. 2-Ethyl-N,N-dimethylhexylamine | C10H23N | CID 119633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. This compound - (Amines|Alkylamines):Koei Chemical Co., Ltd [koeichem.com]

- 5. keyorganics.net [keyorganics.net]

- 6. 2-Ethylhexylamine – INTERSURFCHEM SOLUTIONS [intersurfchem.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of N,N-Dimethyl-2-ethylhexylamine from 2-ethylhexylamine

Abstract

This technical guide provides a comprehensive overview of the synthesis of N,N-Dimethyl-2-ethylhexylamine from its primary amine precursor, 2-ethylhexylamine. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the reaction, including its theoretical underpinnings, practical execution, and analytical validation. The primary focus is on the Eschweiler-Clarke reaction, a classic and highly effective method for the exhaustive methylation of primary amines. This guide details the reaction mechanism, provides a step-by-step experimental protocol, outlines safety considerations, and discusses the analytical techniques for product characterization. The causality behind experimental choices is explained to provide a robust, self-validating system for reproducible and high-yield synthesis.

Introduction

This compound is a tertiary amine with a branched alkyl chain, rendering it with unique physicochemical properties. It finds diverse applications across various industrial and scientific fields, serving as a corrosion inhibitor, emulsifying agent, dispersing agent, and a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The efficient and selective synthesis of this compound is, therefore, of significant interest.

This guide focuses on the synthesis of this compound from 2-ethylhexylamine via the Eschweiler-Clarke reaction. This reductive amination procedure utilizes formaldehyde as the methyl source and formic acid as the reducing agent, offering a reliable and scalable method that avoids the formation of quaternary ammonium salts.[2][3]

The Eschweiler-Clarke Reaction: A Mechanistic Overview

The Eschweiler-Clarke reaction is a well-established method for the N-methylation of primary and secondary amines.[2][3][4] The reaction proceeds through a two-step sequence for each methylation, which occurs twice when starting with a primary amine like 2-ethylhexylamine.[5][6]

The core transformation involves:

-

Iminium Ion Formation: The primary amine first reacts with formaldehyde to form a hemiaminal intermediate, which then dehydrates to form an iminium ion.[3][4]

-

Hydride Transfer: Formic acid then acts as a hydride donor, reducing the iminium ion to a secondary amine (N-methyl-2-ethylhexylamine). This step is irreversible due to the evolution of carbon dioxide gas.[2][3]

-

Second Methylation: The newly formed secondary amine, being more nucleophilic than the primary amine, rapidly undergoes the same sequence of iminium ion formation and subsequent reduction by formic acid to yield the final tertiary amine, this compound.[2]

A key advantage of the Eschweiler-Clarke reaction is its self-limiting nature; the reaction stops at the tertiary amine stage because the tertiary amine cannot form an iminium ion with formaldehyde, thus preventing the formation of quaternary ammonium salts.[2]

Visualizing the Mechanism

The following diagram illustrates the stepwise mechanism of the Eschweiler-Clarke reaction for the synthesis of this compound.

References

N,N-Dimethyl-2-ethylhexylamine CAS number 28056-87-3

An In-Depth Technical Guide to N,N-Dimethyl-2-ethylhexylamine (CAS: 28056-87-3)

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 28056-87-3), a tertiary amine with significant utility across various industrial and research sectors. This document delineates its fundamental physicochemical properties, established synthesis methodologies, detailed analytical characterization, key chemical reactions, and principal applications. The guide is intended for researchers, chemists, and professionals in drug development and materials science who require a detailed understanding of this versatile compound.

Introduction and Molecular Overview

This compound, with the chemical formula C₁₀H₂₃N, is a branched-chain aliphatic tertiary amine.[1][2] Its structure, featuring a 2-ethylhexyl group, imparts specific steric and electronic properties that differentiate it from linear or less-branched analogs. These characteristics are pivotal to its function as a catalyst, chemical intermediate, and performance additive in various formulations.[3][4] This guide synthesizes critical data to provide a holistic technical portrait of the molecule.

-

CAS Number : 28056-87-3[5]

-

Molecular Weight : 157.30 g/mol [1]

-

Synonyms : (2-Ethylhexyl)dimethylamine, Dimethyl(2-ethylhexyl)amine[1]

Physicochemical Properties

The physical and chemical characteristics of this compound are foundational to its handling, application, and reactivity. The compound exists as a colorless liquid at ambient temperature with limited solubility in water.[3]

| Property | Value | Method/Source |

| Molecular Formula | C₁₀H₂₃N | PubChem[1] |

| Molecular Weight | 157.30 g/mol | PubChem[1] |

| Boiling Point | 174.6°C at 760 mmHg | GC/MS[3] |

| 62°C at 7 Torr | ChemicalBook[6] | |

| Density | 0.781 g/cm³ at 20°C | Pycnometry[3] |

| Refractive Index (n²⁰_D) | 1.432 | Abbe refractometer[3] |

| Flash Point | 46.9°C | Pensky-Martens[3] |

| Vapor Pressure | 1.2 mmHg at 25°C | Langmuir method[3] |

| Water Solubility | <0.1 g/L | Benchchem[3] |

Synthesis and Manufacturing

The industrial production of this compound predominantly relies on efficient and scalable catalytic processes. The most established route is the reductive methylation of a secondary amine using formaldehyde.[3]

Primary Synthesis Route: Catalytic Reductive Methylation

This method involves the reaction of a secondary amine, such as N-ethyl-2-ethylhexylamine, with formaldehyde in the presence of a metal catalyst and hydrogen gas.[3] The process is highly selective and generates minimal by-products, making it environmentally favorable for large-scale production.[3]

The reaction proceeds via the formation of an iminium intermediate, which is subsequently hydrogenated over the catalyst to yield the final tertiary amine.[3]

Caption: Reductive methylation of a secondary amine.

Detailed Experimental Protocol: Reductive Amination

The following protocol is a representative example of the industrial synthesis process.

-

Reactor Charging : The secondary amine (e.g., N-ethyl-2-ethylhexylamine) is charged into a fixed-bed reactor containing a supported nickel or palladium catalyst.[3]

-

Reactant Feed : An aqueous solution of formaldehyde (typically 25-40%) is added gradually (semi-batch mode) to the reactor. This controlled addition is critical to manage the reaction exotherm.[3]

-

Hydrogenation Conditions : The reactor is pressurized with hydrogen to between 0.8 and 28 MPa and heated to a temperature range of 100–200 °C (typically 120–160 °C).[3]

-

Reaction Monitoring : The reaction progress is monitored by gas chromatography (GC) to ensure conversion rates exceed 95%.[3]

-

Work-up and Purification : After the reaction is complete, the mixture undergoes phase separation to remove water. The organic phase is then subjected to distillation to isolate the pure this compound. The catalyst remains in the reactor for subsequent batches.[3]

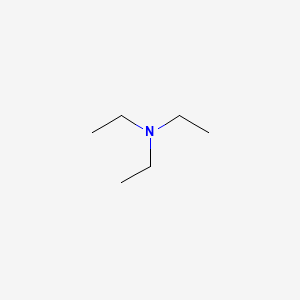

Alternative Synthesis: Eschweiler-Clarke Reaction

While less common industrially, the Eschweiler-Clarke reaction provides a classic laboratory-scale method for methylating amines. This reaction uses a combination of formaldehyde and excess formic acid to achieve reductive amination.[7][8] The formic acid acts as the hydride donor, reducing the intermediate imine formed from the amine and formaldehyde.[8] A key advantage is that the reaction stops at the tertiary amine stage without forming quaternary ammonium salts.[8]

Analytical Characterization

Definitive identification and purity assessment of this compound are achieved through standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous structural confirmation.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H NMR | 0.85–0.92 | Triplet (t) | Terminal methyl group of the ethyl branch[3] |

| 1.20–1.45 | Multiplet (m) | Methylene protons in the hexyl chain[3] | |

| 2.20–2.35 | Singlet (s) | N-methyl groups (deshielded by nitrogen)[3] | |

| 2.45–2.60 | Multiplet (m) | Methylene protons adjacent to the amine[3] | |

| ¹³C NMR | 14.1 | - | Terminal methyl carbon[3] |

| 22.8–32.6 | - | Methylene carbons in the alkyl chain[3] | |

| 45.2 | - | N-methyl carbons[3] | |

| 56.4 | - | Quaternary carbon bearing the ethyl branch[3] |

Mass Spectrometry (MS)

Electron ionization mass spectrometry reveals a characteristic fragmentation pattern useful for identification.

-

m/z 157 : Molecular ion [M]⁺ (base peak).[3]

-

m/z 142 : Loss of a methyl group ([M-15]⁺).[3]

-

m/z 114 : Cleavage yielding a [C₈H₁₅]⁺ fragment.[3]

-

m/z 72 : Result of α-cleavage near the nitrogen, yielding [C₄H₁₀N]⁺.[3][9]

High-resolution mass spectrometry (HRMS) can confirm the molecular formula with an exact mass of 157.18305 u (calculated 157.18304).[3]

Reactivity and Core Applications

The utility of this compound stems from its nucleophilic nitrogen center and its branched alkyl structure.

Key Chemical Reactions

-

Oxidation : It readily undergoes oxidation with agents like hydrogen peroxide to form this compound N-oxide. This reaction, typically conducted under mild conditions (20–80°C), transforms the amine into a more polar derivative used in surfactant applications.[3]

-

Nucleophilic Reactions : The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile or a base in various organic synthesis reactions, where it can serve as a catalyst.[3][10]

Industrial and Research Applications

The compound's diverse properties enable its use in multiple fields.[3]

Caption: Key application areas of this compound.

-

Catalyst : It is employed as a catalyst in organic synthesis.[3] A closely related compound, N,N-Dimethylcyclohexylamine, is a well-known catalyst in polyurethane foam production, suggesting similar potential applications.[11]

-

Corrosion Inhibitor : It is used in formulations to prevent metal corrosion.[3][4]

-

Emulsifying and Dispersing Agent : Its amphiphilic nature, though modest, allows it to function as an emulsifier and dispersing agent.[3]

-

Chemical Intermediate : It serves as a building block for more complex molecules, including pharmaceuticals and agrochemicals.[3][4] Its precursor, 2-ethylhexylamine, is widely used in the synthesis of dyes, detergents, and fuel additives.[4][12][13]

Comparative Analysis with Related Amines

Understanding the properties of this compound is enhanced by comparing it to structurally similar amines.

| Property | This compound | N,N-Dimethyl-2-phenethylamine | N-Methyldicyclohexylamine | N,1-Dimethylhexylamine |

| Molecular Formula | C₁₀H₂₃N | C₁₀H₁₅N | C₁₃H₂₅N | C₈H₁₉N |

| Molecular Weight | 157.30 | 149.24 | 195.35 | 129.24 |

| Boiling Point (°C) | ~185 | ~215 | ~285 | ~160 |

| Key Structural Feature | Branched alkyl chain | Phenyl group | Two cyclohexyl groups | Linear alkyl chain |

| Primary Applications | Polyurethane catalysts, corrosion inhibitors[3] | Pharmaceutical intermediates[3] | Asymmetric catalysis, specialty polymers[3] | Surfactant intermediates, vasoconstrictors[3] |

This comparison highlights how the 2-ethylhexyl group provides a balance of steric bulk and hydrocarbon character, influencing its physical properties and application profile.[3]

Safety and Handling

-

Hazards : Assumed to be harmful if swallowed, toxic in contact with skin, and may cause severe skin burns and eye damage.[14][15] Vapors may be harmful if inhaled.[14]

-

Personal Protective Equipment (PPE) : Handle with chemical-resistant gloves, tightly fitting safety goggles, and a face shield.[14][16] Work should be conducted in a well-ventilated area or under a chemical fume hood.[16]

-

First Aid : In case of eye contact, rinse cautiously with water for several minutes.[14] For skin contact, immediately remove contaminated clothing and rinse skin with water.[15] If swallowed, rinse mouth and do NOT induce vomiting; seek immediate medical attention.[15]

-

Storage : Store in a cool, dry, and well-ventilated area in tightly closed containers.[12][15] Keep away from sources of ignition.[12]

-

Disposal : Dispose of surplus and non-recyclable solutions through a licensed disposal company.[14]

Conclusion

This compound is a valuable tertiary amine with a well-defined physicochemical profile and established industrial synthesis routes. Its utility is primarily driven by its role as a catalyst, corrosion inhibitor, and versatile chemical intermediate. The analytical data presented herein provide a robust framework for its identification and quality control. Proper adherence to safety protocols derived from related compounds is essential for its handling in research and industrial settings.

References

- 1. 2-Ethyl-N,N-dimethylhexylamine | C10H23N | CID 119633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-ethyl-N,N-dimethylhexan-1-amine 95% | CAS: 28056-87-3 | AChemBlock [achemblock.com]

- 3. benchchem.com [benchchem.com]

- 4. intersurfchem.com [intersurfchem.com]

- 5. 28056-87-3 | 2-Ethyl-N,N-dimethylhexan-1-amine | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]

- 6. This compound CAS#: 28056-87-3 [m.chemicalbook.com]

- 7. Eschweiler-Clarke Reaction [organic-chemistry.org]

- 8. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. CAS 4385-04-0: N,N-Dimethylhexylamine | CymitQuimica [cymitquimica.com]

- 11. What are the key applications of N,N-Dimethylcyclohexylamine? [merlinchem.com]

- 12. 2-ETHYLHEXYLAMINE (2EHA) - Alkyl Amines Chemicals Limited [alkylamines.com]

- 13. Cas 104-75-6,2-Ethylhexylamine | lookchem [lookchem.com]

- 14. cdhfinechemical.com [cdhfinechemical.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

Core Molecular Profile and Spectroscopic Signature

An In-depth Technical Guide to 2-Ethyl-N,N-dimethylhexan-1-amine

This guide provides a comprehensive technical overview of 2-ethyl-N,N-dimethylhexan-1-amine (CAS: 28056-87-3), a versatile tertiary amine. While commonly referred to as N,N-Dimethyl-2-ethylhexylamine, its correct IUPAC nomenclature is 2-ethyl-N,N-dimethylhexan-1-amine[1][2]. This document delves into its physicochemical properties, robust synthesis protocols, and diverse applications, offering field-proven insights for researchers, chemists, and professionals in drug development. We will explore the causality behind experimental choices, ensuring each protocol serves as a self-validating system for reliable outcomes.

2-Ethyl-N,N-dimethylhexan-1-amine is a chiral, branched-chain aliphatic amine. Its structure, featuring a bulky 2-ethylhexyl group, imparts significant steric hindrance around the nitrogen atom, while the dimethylamino group provides a nucleophilic and basic center. This unique combination of a lipophilic tail and a polar head group dictates its chemical behavior and utility.

Physicochemical Properties

The compound's physical and chemical characteristics are summarized below, providing a foundational dataset for its application in various experimental settings.

| Property | Value | Source / Method |

| IUPAC Name | 2-ethyl-N,N-dimethylhexan-1-amine | PubChem[1] |

| CAS Number | 28056-87-3 | Benchchem[3] |

| Molecular Formula | C₁₀H₂₃N | PubChem[1] |

| Molecular Weight | 157.30 g/mol | PubChem[1] |

| Boiling Point | 174.6°C at 760 mmHg | Benchchem[3] |

| Density | 0.781 g/cm³ at 20°C | Benchchem[3] |

| Flash Point | 46.9°C | Benchchem[3] |

| Refractive Index (n²⁰_D) | 1.432 | Benchchem[3] |

| Water Solubility | <0.1 g/L (Limited) | Benchchem[3] |

Spectroscopic Characterization

Definitive structural confirmation relies on a combination of spectroscopic techniques. The following data represent the expected spectral signature for rigorous identification.

-

¹³C Nuclear Magnetic Resonance (NMR): In a CDCl₃ solvent, the spectrum provides a clear map of the carbon skeleton. The N-methyl carbons appear as a distinct signal around δ 45.2 ppm, while the branched alkyl chain produces a series of signals between δ 14.1 and δ 32.6 ppm. The quaternary carbon at the branch point is typically observed near δ 56.4 ppm[3]. The absence of splitting in the N-methyl signal at room temperature confirms free rotation around the C-N bond[3].

-

Mass Spectrometry (MS): Electron ionization (EI) at 70 eV yields a predictable fragmentation pattern critical for structural elucidation. Key fragments include the molecular ion [M]⁺ at m/z 157, loss of a methyl group [M-15]⁺ at m/z 142, and a characteristic fragment from α-cleavage at m/z 72, corresponding to [C₄H₁₀N]⁺[3]. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy (calculated exact mass: 157.18304 u)[3].

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong C-H stretching vibrations just below 3000 cm⁻¹ and a prominent C-N stretching band in the 1250-1020 cm⁻¹ region. A crucial diagnostic feature is the complete absence of N-H stretching bands (typically found at 3300-3500 cm⁻¹), confirming its identity as a tertiary amine.

Synthesis and Purification Protocols

The most reliable and scalable synthesis of 2-ethyl-N,N-dimethylhexan-1-amine is achieved through one-pot reductive amination. This method is favored in industrial settings for its high atom economy, high selectivity, and the reusability of the heterogeneous catalyst[3].

Workflow for Reductive Amination Synthesis

Caption: Reductive amination workflow for the synthesis of 2-ethyl-N,N-dimethylhexan-1-amine.

Protocol 2.1: Scalable Synthesis via Reductive Amination

This protocol describes a self-validating process for producing high-purity 2-ethyl-N,N-dimethylhexan-1-amine. The inclusion of in-process controls ensures high conversion and simplifies purification.

Materials:

-

2-Ethylhexanal (1.0 mol, 128.21 g)

-

Dimethylamine (40% aqueous solution, 1.2 mol, 135.3 g)

-

5% Palladium on Carbon (Pd/C), 50% wet paste (2.5 g)

-

Hydrogen (H₂) gas, high purity

-

Methanol (250 mL)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Helium or Argon for inerting

Equipment:

-

2 L high-pressure autoclave (hydrogenation reactor) with magnetic stirring, heating mantle, and gas inlet/outlet.

-

Gas chromatography-mass spectrometry (GC-MS) system for reaction monitoring.

-

Büchner funnel and filtration apparatus.

-

Rotary evaporator.

-

Vacuum distillation apparatus.

Methodology:

-

Reactor Charging: Under an inert atmosphere (Argon), charge the autoclave with 2-Ethylhexanal, the aqueous dimethylamine solution, and methanol. The solvent aids in homogenization.

-

Catalyst Addition: Carefully add the wet 5% Pd/C catalyst. Causality Note: Using a wet catalyst mitigates the risk of pyrophoricity associated with dry palladium catalysts.

-

System Purge: Seal the reactor and purge the headspace 3-5 times with low-pressure hydrogen to remove all air.

-

Reaction Execution: Pressurize the reactor with hydrogen to 15 bar. Begin stirring and heat the mixture to 130°C. The reaction is exothermic; careful temperature control is crucial. Maintain H₂ pressure between 15-20 bar for 6-8 hours.

-

In-Process Validation: After 6 hours, cool the reactor to room temperature, vent the hydrogen, and take a small aliquot for GC-MS analysis. The target is >98% conversion of the starting aldehyde. If conversion is incomplete, re-pressurize and continue the reaction for another 2 hours.

-

Catalyst Recovery: Once the reaction is complete, vent the reactor and purge with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. The recovered catalyst can be stored under water for reuse, which is a key advantage for cost-efficiency and sustainability[3].

-

Work-up and Purification: a. Transfer the filtrate to a separatory funnel. The aqueous layer will separate; remove and discard it. b. Wash the organic layer with brine (saturated NaCl solution) to remove residual water and water-soluble impurities. c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator. d. Perform fractional distillation under vacuum on the crude product. Collect the fraction boiling at the appropriate temperature for the applied pressure (e.g., ~70-72°C at 10 mmHg).

-

Final Validation: Analyze the purified product via GC-MS for purity assessment (>99%) and confirm its identity using ¹³C NMR and IR spectroscopy.

Applications in Research and Development

The compound's bifunctional nature—a sterically hindered base and a lipophilic scaffold—underpins its utility across multiple domains.

Industrial Chemistry: Surfactants and Corrosion Inhibitors

The primary industrial use of this amine is as a precursor. Its oxidation to this compound N-oxide transforms it into a valuable cationic or non-ionic (at neutral pH) surfactant.

Caption: Pathway from tertiary amine to N-oxide for surfactant applications.

-

Mechanism as a Corrosion Inhibitor: In acidic environments, the tertiary amine protonates to form an ammonium cation. This cation adsorbs onto negatively charged metal surfaces, creating a protective, hydrophobic monolayer that physically blocks corrosive agents like water and chloride ions from reaching the metal. The branched 2-ethylhexyl group enhances this protective barrier by creating a dense, non-porous film.

Pharmaceutical and Medicinal Chemistry

While not an active pharmaceutical ingredient (API) itself, 2-ethyl-N,N-dimethylhexan-1-amine serves as a valuable building block and intermediate in drug discovery[3]. The dimethylamine moiety is a common pharmacophore found in numerous FDA-approved drugs, exhibiting a wide range of biological activities[4].

-

Lipophilicity Modifier: The 2-ethylhexyl group is a classic lipophilic tail. In drug design, attaching this group to a polar pharmacophore can significantly increase its lipid solubility. This is a critical strategy for enhancing a drug candidate's ability to cross cell membranes and the blood-brain barrier, thereby improving its pharmacokinetic profile (absorption, distribution, metabolism, and excretion).

-

Scaffold for Synthesis: It serves as a starting point for creating more complex molecules. The tertiary amine can be quaternized to introduce a permanent positive charge, or adjacent positions on the alkyl chain can be functionalized. Its role as an intermediate is crucial for the synthesis of various APIs and other essential pharmaceutical compounds[5][6].

-

Hindered Base in Synthesis: In organic synthesis, it can function as a non-nucleophilic base. Its steric bulk prevents it from participating in unwanted side reactions (like SN2 substitution) while still being basic enough to deprotonate acidic protons, for example, in elimination reactions.

Safety, Handling, and Quality Assurance

4.1. Hazard Profile

2-Ethyl-N,N-dimethylhexan-1-amine is classified as an irritant. It can cause irritation to the skin, eyes, and mucous membranes[7][8]. All handling should be performed in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.

-

In Case of Contact: For skin contact, wash the affected area with copious amounts of water for at least 15 minutes. For eye contact, flush with water for 15 minutes and seek immediate medical attention[7].

-

Storage: Store in tightly sealed containers in a cool, dry, and well-ventilated area away from strong oxidizing agents and acids[7].

4.2. Quality Control Protocol

To ensure the integrity of the material for research or production, the following QC checks are mandatory.

-

Purity Assessment (GC):

-

Use a gas chromatograph with a flame ionization detector (FID) and a non-polar column (e.g., DB-5).

-

Prepare a 1 mg/mL solution in methanol.

-

The resulting chromatogram should show a single major peak (>99% area) corresponding to the product.

-

-

Identity Confirmation (FT-IR):

-

Acquire an IR spectrum (neat liquid, salt plates).

-

Confirm the presence of C-H and C-N stretches and the absence of N-H and O-H (water) bands.

-

-

Water Content (Karl Fischer Titration):

-

Determine the water content using a coulometric Karl Fischer titrator. For most applications, the water content should be below 500 ppm.

-

Conclusion

2-Ethyl-N,N-dimethylhexan-1-amine is a chemical of significant utility, bridging industrial applications with advanced research in organic synthesis and pharmaceutical development. Its value is derived from a unique molecular architecture that provides steric hindrance, basicity, and a tunable lipophilic character. The robust synthesis via reductive amination makes it readily accessible for large-scale use. For scientists and researchers, a thorough understanding of its properties, synthesis, and handling is paramount to leveraging its full potential in creating novel materials and therapeutic agents.

References

- 1. 2-Ethyl-N,N-dimethylhexylamine | C10H23N | CID 119633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. 2-Ethylhexylamine (2-EHA) - High-Purity Industrial Grade Amine at Best Price [dhalopchemicals.com]

- 7. 2-ETHYLHEXYLAMINE (2EHA) - Alkyl Amines Chemicals Limited [alkylamines.com]

- 8. 2-Ethylhexylamine | C8H19N | CID 7719 - PubChem [pubchem.ncbi.nlm.nih.gov]

N,N-Dimethyl-2-ethylhexylamine molecular weight and formula

An In-depth Technical Guide to N,N-Dimethyl-2-ethylhexylamine: Synthesis, Characterization, and Applications

Authored by a Senior Application Scientist

Abstract

This compound (CAS No. 28056-87-3) is a tertiary amine featuring a branched alkyl chain, a structural motif that imparts unique physicochemical properties relevant to various industrial and research applications. This guide provides an in-depth exploration of its core chemical attributes, a detailed, field-proven protocol for its synthesis via reductive amination, a robust analytical methodology for its characterization by Gas Chromatography-Mass Spectrometry (GC-MS), and an expert perspective on its role as a versatile building block in drug development and medicinal chemistry. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive technical understanding of this compound.

Core Physicochemical and Spectroscopic Profile

This compound is a colorless liquid at ambient temperature. Its branched 2-ethylhexyl group introduces significant steric hindrance around the nitrogen atom, influencing its reactivity and physical properties compared to linear amines. This structure contributes to its utility as a chemical intermediate and performance-enhancing additive.[1]

Fundamental Properties

The essential chemical and physical properties are summarized below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | 2-ethyl-N,N-dimethylhexan-1-amine | [2] |

| CAS Number | 28056-87-3 | [2] |

| Molecular Formula | C₁₀H₂₃N | [2] |

| Molecular Weight | 157.30 g/mol | [2] |

| Boiling Point | 174.6 °C (at 760 mmHg) | [1] |

| Density | 0.781 g/cm³ (at 20 °C) | [1] |

| Flash Point | 46.9 °C | [1] |

| Predicted pKa | 9.61 ± 0.28 | [1] |

Spectroscopic and Chromatographic Data

Structural elucidation and purity assessment rely on standard analytical techniques. The following tables provide characteristic spectral data essential for the unambiguous identification of the compound.[3][4]

Table 1.2.1: NMR Spectral Data (CDCl₃ Solvent)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity & Coupling (J) | Assignment |

|---|---|---|---|

| ¹H NMR | 0.85–0.92 | Triplet (t), J = 7.2 Hz | Terminal CH₃ of ethyl branch |

| 1.20–1.45 | Multiplet (m) | 8H, Methylene protons in hexyl chain | |

| 2.20–2.35 | Singlet (s) | 6H, N-methyl groups (N-(CH₃)₂) | |

| 2.45–2.60 | Multiplet (m) | 2H, Methylene protons adjacent to N | |

| ¹³C NMR | 14.1 | - | Terminal methyl carbon |

| 22.8–32.6 | - | Methylene carbons in alkyl chain | |

| 45.2 | - | N-methyl carbons |

| | 56.4 | - | Quaternary carbon at the branch point |

Table 1.2.2: Mass Spectrometry Fragmentation (Electron Ionization, 70 eV)

| Mass-to-Charge Ratio (m/z) | Proposed Fragment | Significance |

|---|---|---|

| 157 | [M]⁺ | Molecular Ion (Base Peak) |

| 142 | [M-15]⁺ | Loss of a methyl group (•CH₃) |

| 114 | [C₈H₁₅]⁺ | Cleavage of the C-N bond |

| 72 | [C₄H₁₀N]⁺ | α-cleavage adjacent to the nitrogen atom |

Synthesis Pathway: Reductive Amination

From an industrial and laboratory perspective, one of the most efficient and scalable methods for synthesizing tertiary amines like this compound is reductive amination.[5][6] This method involves the reaction of an aldehyde (2-ethylhexanal) with a secondary amine (dimethylamine) in the presence of a reducing agent. This pathway is favored for its high selectivity and the use of readily available precursors.[7][8]

The causality behind this choice rests on the formation of an intermediate iminium ion, which is more susceptible to reduction than the starting aldehyde. Modern reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) are particularly effective as they are mild enough not to reduce the aldehyde, thus minimizing the formation of the corresponding alcohol byproduct (2-ethylhexanol).[9]

Detailed Experimental Protocol: Synthesis

This protocol is a self-validating system; progress is monitored at key stages to ensure the reaction proceeds as expected before advancing.

-

Reactor Setup: To a dry 500 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-acetylindole (10.0 g, 1.0 eq) and anhydrous dichloromethane (DCM, 200 mL).

-

Amine Addition: Add a solution of dimethylamine (2.0 M in THF, 2.0-3.0 eq) to the stirred solution at room temperature. Allow the mixture to stir for 30 minutes to facilitate the formation of the enamine/iminium intermediate.

-

Reduction: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5-2.0 eq) portion-wise over 15-20 minutes. An exothermic reaction may be observed; maintain the temperature below 30°C with a water bath if necessary.

-

Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2 to 12 hours.[9]

-

Quenching and Workup: Once the reaction is complete, slowly add saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine all organic layers.

-

Purification: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator. The resulting crude oil is then purified by vacuum distillation to yield this compound as a clear, colorless liquid.

Analytical Characterization Workflow

Confirming the identity and purity of the synthesized compound is a critical, non-negotiable step in any research or development workflow. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for volatile amines, providing excellent separation and definitive structural information through mass fragmentation patterns.[10] Because amines can exhibit peak tailing on standard GC columns, a column specifically deactivated for amine analysis is often employed.[11]

Detailed Experimental Protocol: GC-MS Analysis

This protocol provides a reliable method for the routine analysis of this compound.

-

Sample Preparation: Prepare a stock solution by diluting ~10 µL of the purified amine in 1 mL of high-purity methanol or acetonitrile.

-

Instrument Setup:

-

GC Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[10]

-

Carrier Gas: Helium, at a constant flow rate of 1.0 mL/min.[10]

-

Injector: Set to 290 °C, splitless injection mode.[10]

-

Oven Program: Initial temperature of 80 °C (hold 1 min), ramp at 5 °C/min to 180 °C, then ramp at 10 °C/min to 240 °C, then ramp at 25 °C/min to 290 °C and hold for 10 minutes.[10]

-

-

Injection: Inject 1 µL of the prepared sample into the GC-MS.

-

Data Acquisition: Acquire data in full scan mode over a mass range of 40-400 amu.

-

Data Analysis:

-

Purity Assessment: Integrate the Total Ion Chromatogram (TIC). Purity is calculated as the peak area of the target compound divided by the total area of all peaks.

-

Identity Confirmation: Analyze the mass spectrum of the main peak. Confirm the presence of the molecular ion (m/z 157) and key fragment ions (m/z 142, 72) as listed in Table 1.2.2.

-

Applications in Research and Drug Development

While this compound itself is not an active pharmaceutical ingredient (API), its structural class—tertiary amines with branched alkyl chains—is of significant interest in medicinal chemistry and drug development.[1] The related primary amine, 2-ethylhexylamine, is a recognized intermediate in the synthesis of various APIs.[12][13]

The role of this compound can be understood in two primary contexts:

-

Pharmaceutical Intermediate: The dimethylamino group is a common pharmacophore found in numerous FDA-approved drugs, where it often imparts desirable properties like improved solubility or receptor binding affinity. This compound serves as a potential precursor for more complex molecules where the 2-ethylhexyl moiety is used to confer lipophilicity, which can be crucial for modulating a drug's pharmacokinetic profile (e.g., absorption, distribution, metabolism, and excretion).[14]

-

Building Block for Biologically Active Compounds: Nitrogen-containing molecules are central to medicinal chemistry.[1] This compound can be used as a starting point for synthesizing novel chemical entities. For example, the tertiary amine can be oxidized to form N-oxides, which have applications as surfactants or can alter the biological activity of a parent molecule.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. 2-Ethyl-N,N-dimethylhexylamine | C10H23N | CID 119633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. news-medical.net [news-medical.net]

- 4. NMR Characterization of Lignans | MDPI [mdpi.com]

- 5. US3976697A - Preparation of tertiary amines - Google Patents [patents.google.com]

- 6. taylorfrancis.com [taylorfrancis.com]

- 7. 2-Ethylhexylamine synthesis - chemicalbook [chemicalbook.com]

- 8. prepchem.com [prepchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]

- 11. gcms.labrulez.com [gcms.labrulez.com]

- 12. nbinno.com [nbinno.com]

- 13. nbinno.com [nbinno.com]

- 14. asianpubs.org [asianpubs.org]

An In-depth Technical Guide to the Physicochemical Characterization of N,N-Dimethyl-2-ethylhexylamine: Boiling Point and Density

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical properties of N,N-Dimethyl-2-ethylhexylamine, specifically its boiling point and density. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document moves beyond a simple recitation of values. It delves into the causality behind the selection of experimental methodologies, outlines self-validating protocols for their determination, and offers insights grounded in extensive field experience. The protocols detailed herein are framed within the context of internationally recognized standards, ensuring the generation of robust and reliable data crucial for process development, safety assessments, and regulatory compliance.

Introduction: The Significance of this compound

This compound (CAS No. 28056-87-3) is a tertiary amine featuring a branched alkyl chain.[1] This structural characteristic imparts specific physical and chemical properties that make it a valuable intermediate and component in a variety of applications, including as a catalyst in polyurethane production and as a precursor in the synthesis of more complex molecules.[2] An accurate and thorough understanding of its fundamental properties, such as boiling point and density, is a non-negotiable prerequisite for its effective and safe utilization in any research or industrial setting. These parameters are critical for a multitude of reasons:

-

Process Design and Optimization: Boiling point data is essential for designing distillation and purification processes, as well as for defining the operational temperature limits of a reaction.

-

Purity Assessment: A sharp, well-defined boiling point is a key indicator of substance purity.

-

Stoichiometric Calculations: Density allows for the precise conversion between mass and volume, which is fundamental for accurate dosing in chemical reactions.

-

Safety and Handling: Knowledge of these properties informs appropriate storage conditions, handling procedures, and the necessary personal protective equipment (PPE) to mitigate risks associated with its volatility and potential for exposure.[3][4]

This guide will provide not only the established values for the boiling point and density of this compound but also a detailed exposition of the methodologies for their empirical determination, empowering researchers to verify these properties and apply these techniques to other compounds.

Core Physicochemical Properties of this compound

The key physical properties of this compound are summarized in the table below. It is crucial to note that boiling point is highly dependent on pressure.

| Property | Value | Conditions | Method/Source |

| Boiling Point | 174.6 °C | at 760 mmHg (Atmospheric Pressure) | GC/MS |

| 76 °C | at 1.6 mmHg (Vacuum) | Not specified | |

| Density | 0.781 g/cm³ | at 20 °C | Pycnometry |

| Molecular Weight | 157.30 g/mol | PubChem[1] | |

| CAS Number | 28056-87-3 | PubChem[1] |

Experimental Determination of Density

The density of a liquid is a fundamental property that reflects its mass per unit volume. For a low-viscosity liquid such as this compound, the Bingham pycnometer method, in accordance with ASTM D1217, is a highly accurate and reliable technique.[4]

Rationale for Method Selection: Pycnometry

While other methods like hydrometry or oscillating densitometry exist (as outlined in OECD Guideline 109), the pycnometer method offers several advantages for a research and development setting:

-

High Accuracy and Precision: When performed correctly, pycnometry can yield density values with a high degree of accuracy (to the order of 0.00003 g/mL), which is often required for rigorous scientific work.[5][6]

-

Small Sample Volume: This method can be performed with a relatively small amount of the substance, which is advantageous when working with newly synthesized or expensive compounds.

-

Fundamental Measurement: The method is based on the direct measurement of mass and volume, making it a primary method that requires minimal calibration against other standards, thus enhancing its trustworthiness.

The choice of a Bingham pycnometer is particularly suited for liquids that are mobile and do not have a high vapor pressure at the measurement temperature.

Detailed Protocol for Density Determination via Pycnometry (ASTM D1217)

This protocol is a self-validating system because it relies on the calibration of the pycnometer with a substance of a well-known density (deionized water) under the same experimental conditions.

Materials and Equipment:

-

Bingham Pycnometer

-

Analytical Balance (readable to ±0.1 mg)

-

Constant Temperature Water Bath (accurate to ±0.01 °C)

-

Calibrated Thermometer

-

This compound sample

-

Deionized water (for calibration)

-

Acetone (for cleaning)

-

Chromic acid or suitable cleaning solution

-

Pipettes

Workflow Diagram:

References

- 1. 2-Ethyl-N,N-dimethylhexylamine | C10H23N | CID 119633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. nj.gov [nj.gov]

- 4. fishersci.com [fishersci.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. 2-ETHYLHEXYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide to the Solubility of N,N-Dimethyl-2-ethylhexylamine in Organic Solvents

Introduction

N,N-Dimethyl-2-ethylhexylamine (CAS No. 28056-87-3) is a tertiary amine featuring a branched alkyl chain, a structural motif that imparts a unique combination of steric hindrance and lipophilicity.[1] This compound serves as a versatile intermediate and building block in various fields, including the synthesis of surfactants, corrosion inhibitors, and catalysts.[2] For researchers, scientists, and drug development professionals, a thorough understanding of its solubility characteristics in different organic solvents is paramount for effective reaction design, process optimization, purification, and formulation.

This technical guide provides a comprehensive analysis of the solubility profile of this compound. Moving beyond simple data reporting, this document delves into the underlying physicochemical principles that govern its solubility, offers a predictive framework based on theoretical models and data from structural analogs, and provides a detailed experimental protocol for empirical validation.

Physicochemical Profile of this compound

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The large, nonpolar 2-ethylhexyl group dominates the molecule's character, while the tertiary amine nitrogen provides a locus of polarity. Key physicochemical parameters are summarized in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₂₃N | [1] |

| Molecular Weight | 157.30 g/mol | [1] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 174.6°C at 760 mmHg | [2] |

| Density | 0.781 g/cm³ at 20°C | [2] |

| Water Solubility | Limited (<0.1 g/L) | [2] |

| Predicted pKa | 9.61 ± 0.28 | [3] |

Theoretical Framework for Solubility

The dissolution of this compound in an organic solvent is a thermodynamically driven process governed by the intermolecular forces between solute and solvent molecules. The overarching principle is that "like dissolves like," meaning substances with similar polarity and intermolecular force characteristics are more likely to be miscible.[4]

Intermolecular Forces

The solubility behavior of this compound is dictated by the interplay of the following forces:

-

London Dispersion Forces (LDF): These are the primary forces acting upon the long, branched 2-ethylhexyl alkyl chain. These nonpolar interactions are significant and make the molecule highly compatible with nonpolar solvents.

-

Dipole-Dipole Interactions: The nitrogen atom and its lone pair of electrons create a permanent dipole moment in the molecule, allowing for electrostatic interactions with other polar molecules.

-

Hydrogen Bonding: As a tertiary amine, this compound has no N-H bonds and therefore cannot act as a hydrogen bond donor. However, the lone pair on the nitrogen atom can act as a hydrogen bond acceptor with protic solvents (e.g., alcohols).

Hildebrand Solubility Parameter (δ)

A more quantitative approach to predicting miscibility is the Hildebrand solubility parameter (δ), which is the square root of the cohesive energy density.[5] The principle states that two liquids are miscible if their δ values are similar.[5][6] this compound has a calculated Hildebrand parameter of δ ≈ 17.5 MPa¹/² .[2] This value is instrumental in predicting its compatibility with various solvents. For example, it suggests good miscibility with hydrocarbons like hexane (δ = 14.9 MPa¹/²) and chlorinated solvents such as chloroform (δ = 18.7 MPa¹/²).[2]

References

- 1. 2-Ethyl-N,N-dimethylhexylamine | C10H23N | CID 119633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. quora.com [quora.com]

- 5. Hildebrand solubility parameter - Wikipedia [en.wikipedia.org]

- 6. Solubility Parameters-- [cool.culturalheritage.org]

N,N-Dimethyl-2-ethylhexylamine structural isomers

An In-Depth Technical Guide to the Structural Isomers of N,N-Dimethyl-2-ethylhexylamine

Authored by a Senior Application Scientist

Foreword: The isomeric landscape of a molecule is fundamental to its identity and function. For a compound such as this compound (C₁₀H₂₃N), understanding its structural isomers is not merely an academic exercise but a critical necessity in drug development, quality control, and synthetic chemistry. Isomers can exhibit profoundly different physical, chemical, and pharmacological properties. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the identification, differentiation, and characterization of the structural isomers of this compound, grounded in established analytical principles and field-proven methodologies.

The Isomeric Universe of C₁₀H₂₃N

This compound is a tertiary amine with the molecular formula C₁₀H₂₃N.[1][2] The concept of structural (or constitutional) isomerism dictates that other compounds exist with the same molecular formula but different atomic connectivity. These isomers are not subtle variations; they are distinct chemical entities.

The isomers of C₁₀H₂₃N can be broadly categorized based on two primary features: the nature of the amine functional group and the branching of the carbon skeleton.

-

Functional Group Isomerism: The nitrogen atom can be bonded to one, two, or three carbon atoms, resulting in primary (R-NH₂), secondary (R₂-NH), and tertiary (R₃-N) amines.[3][4]

-

Skeletal Isomerism: The ten-carbon alkyl chain can be linear (n-decyl), branched at various positions (e.g., isodecyl), or contain different alkyl groups attached to the nitrogen.

Given the molecular formula, a vast number of structural isomers are possible. This guide will focus on the analytical strategies to differentiate them, using representative examples from each class.

References

Commercial availability of N,N-Dimethyl-2-ethylhexylamine

An In-depth Technical Guide to the Commercial Availability of N,N-Dimethyl-2-ethylhexylamine for Researchers and Drug Development Professionals

Executive Summary

This compound (CAS No. 28056-87-3) is a tertiary amine that serves as a versatile building block and intermediate in various chemical, industrial, and pharmaceutical applications. Its unique branched alkyl structure and dimethylamino group impart specific physicochemical properties that are leveraged in organic synthesis, materials science, and early-stage drug discovery. This guide provides a comprehensive overview of its commercial availability, supplier landscape, quality control, and practical applications for researchers, scientists, and drug development professionals. We delve into the technical specifications, synthesis pathways, and handling protocols necessary for its effective and safe utilization in a laboratory setting.

Introduction: The Significance of a Versatile Tertiary Amine

This compound, with the molecular formula C10H23N, belongs to the class of N,N-dimethylalkylamines.[1] The dimethylamino moiety is a prevalent pharmacophore found in numerous FDA-approved drugs, where it often enhances solubility, modulates pKa, and facilitates interactions with biological targets.[2] While this compound itself is not an active pharmaceutical ingredient, its role as a precursor and building block for more complex molecules makes it a compound of significant interest.[3][4]

Its applications are diverse, ranging from use as a catalyst and solvent in organic reactions to an intermediate for synthesizing biologically active compounds.[3] Industrially, it finds use as an emulsifying agent, corrosion inhibitor, and antistatic agent.[3] For the research scientist, understanding the commercial landscape of this chemical is the first step in leveraging its synthetic potential.

Commercial Availability and Supplier Analysis

This compound is readily available from a variety of chemical suppliers, catering to different scales, from research-grade milligrams to bulk industrial quantities. The choice of supplier often depends on the required purity, documentation (e.g., Certificate of Analysis), and scale of the project.

Data Presentation: Commercial Suppliers

| Supplier | Typical Purity | Available Quantities | CAS Number | Reference |

| Benchchem | ≥98% | Research quantities | 28056-87-3 | [3] |

| Key Organics | >95% | 0.25 g, 1 g, 5 g | 28056-87-3 | [5] |

| AstaTech Inc. | 95% | 1 g | 28056-87-3 | [6] |

| Koei Chemical Co., Ltd. | Not specified | Bulk/Industrial | 28056-87-3 | [7] |

| Georganics | High Purity | mg to multi-kg | 28056-87-3 | [8] |

Expert Insight: When procuring this compound for sensitive applications like drug discovery, requesting a lot-specific Certificate of Analysis (CoA) is critical. The CoA provides essential data on purity (typically determined by GC), identity (confirmed by NMR or MS), and levels of residual solvents or other impurities. For initial screening, a purity of >95% is often sufficient, while for later-stage development or synthesis of GMP-grade material, ≥98% purity is recommended.[3][5]

Mandatory Visualization: Procurement Workflow

Caption: A typical procurement workflow for acquiring research-grade chemicals.

Physicochemical Properties and Spectroscopic Characterization

Verifying the identity and purity of this compound upon receipt is a cornerstone of good laboratory practice. This is achieved by comparing its measured properties against established data.

Data Presentation: Key Physicochemical Parameters

| Property | Value | Method/Source | Reference |

| Molecular Weight | 157.30 g/mol | Computed | [1] |

| Boiling Point | 174.6°C at 760 mmHg | GC/MS | [3] |

| Density | 0.781 g/cm³ at 20°C | Pycnometry | [3] |

| Flash Point | 46.9°C | Pensky-Martens | [3] |

| Refractive Index (n²⁰/D) | 1.432 | Abbe refractometer | [3] |

Spectroscopic Signatures for Compound Verification

An incoming batch should be analyzed to confirm its structure. The following are characteristic spectral data:

-

¹H NMR (400 MHz, CDCl₃): Key signals include a triplet around δ 0.85–0.92 ppm for the terminal methyl group, a multiplet at δ 1.20–1.45 ppm for the hexyl chain methylene protons, and a characteristic singlet for the six N-methyl protons at δ 2.20–2.35 ppm.[3] The deshielding effect of the nitrogen atom causes the N-methyl signal to appear downfield.

-

¹³C NMR (100 MHz, CDCl₃): Expected signals include the terminal methyl carbon at δ 14.1 ppm, alkyl chain carbons between δ 22.8–32.6 ppm, and the N-methyl carbons at approximately δ 45.2 ppm.[3]

-

Mass Spectrometry (EI, 70 eV): The molecular ion peak [M]⁺ is observed at m/z 157. Characteristic fragmentation patterns include the loss of a methyl group ([M-15]⁺) at m/z 142 and a fragment from α-cleavage near the nitrogen at m/z 72 ([C₄H₁₀N]⁺).[3]

Experimental Protocol: Sample Preparation for NMR Analysis

-

Solvent Preparation: Use deuterated chloroform (CDCl₃) as the solvent. To ensure sharp peaks, filter the solvent through a small plug of basic alumina if it is suspected to be acidic.

-

Sample Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry NMR tube.

-

Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the NMR tube.

-

Homogenization: Cap the tube and gently invert it several times until the sample is fully dissolved. A brief sonication or vortexing can be used if necessary.

-

Analysis: Insert the NMR tube into the spectrometer and acquire the ¹H and ¹³C NMR spectra according to standard instrument procedures.

Industrial Synthesis Overview

Understanding the synthesis of this compound provides insight into potential impurities. The most common industrial method is reductive amination.[3]

Process Overview: This method involves the reaction of 2-ethylhexanal with dimethylamine in the presence of hydrogen gas and a metal catalyst (e.g., Palladium on Carbon). The reaction first forms an enamine intermediate, which is then catalytically hydrogenated to yield the final tertiary amine.[3]

Mandatory Visualization: Reductive Amination Synthesis Pathwaydot

References

- 1. 2-Ethyl-N,N-dimethylhexylamine | C10H23N | CID 119633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. keyorganics.net [keyorganics.net]

- 6. netascientific.com [netascientific.com]

- 7. This compound - (Amines|Alkylamines):Koei Chemical Co., Ltd [koeichem.com]

- 8. 2-Ethyl-N,N-dimethylhexylamine - High purity | EN [georganics.sk]

A Comprehensive Safety & Handling Guide for N,N-Dimethyl-2-ethylhexylamine (CAS: 28056-87-3)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and emergency protocols for N,N-Dimethyl-2-ethylhexylamine. As a tertiary amine used in various organic synthesis and research applications, a thorough understanding of its potential hazards is critical for ensuring laboratory safety.[1] This document synthesizes available data to establish a robust safety framework, particularly addressing the GHS (Globally Harmonized System) classifications by referencing structurally analogous compounds due to the limited availability of a complete, formally classified Safety Data Sheet (SDS) for this specific molecule. The protocols herein are designed to empower researchers to manage risks effectively through a combination of engineering controls, personal protective equipment, and established emergency procedures.

Compound Identification and Physicochemical Profile

Understanding the fundamental physical and chemical properties of this compound is the first step in a comprehensive risk assessment. These properties dictate its behavior under various laboratory conditions and inform the necessary safety precautions, particularly concerning flammability and handling.

Table 1: Chemical Identifiers and Properties

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 2-ethyl-N,N-dimethylhexan-1-amine | [2] |

| CAS Number | 28056-87-3 | [1][3] |

| Molecular Formula | C₁₀H₂₃N | [2][3] |

| Molecular Weight | 157.30 g/mol |[1][2] |

Table 2: Key Physicochemical Parameters

| Property | Value | Significance in Handling |

|---|---|---|

| Appearance | Colorless liquid | Allows for easy visual identification of spills. |

| Boiling Point | 174.6°C at 760 mmHg | Low volatility at room temperature reduces inhalation risk, but vapors can be generated upon heating.[1] |

| Density | 0.781 g/cm³ (at 20°C) | Less dense than water.[1] |

| Flash Point | 46.9°C (Pensky-Martens Closed Cup) | Flammable Liquid. Vapors can form an ignitable mixture with air at temperatures above 46.9°C. Requires stringent control of ignition sources.[1][4] |

| Water Solubility | <0.1 g/L | Limited water solubility means spills will not readily dilute and may pose a greater environmental risk.[1] Spills on water will likely float.[5] |

Hazard Identification and GHS Classification

While a specific GHS classification for this compound is not consistently published, a reliable hazard profile can be constructed by examining structurally related amines, such as 2-Ethylhexylamine (the primary amine precursor) and Di(2-ethylhexyl)amine (the secondary amine analog). This "read-across" approach is a standard toxicological principle for assessing chemicals with limited individual data. The hazards are significant and demand stringent safety protocols.

Table 3: Synthesized GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Basis for Classification (Analogous Compounds) |

|---|---|---|---|

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapour | Based on Flash Point and data for similar amines.[6][7] |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Data from Di(2-ethylhexyl)amine and N,N-Dimethylcyclohexylamine.[7][8] |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin | Data from Di(2-ethylhexyl)amine and N,N-Dimethylcyclohexylamine.[7][8] |

| Acute Toxicity, Inhalation | Category 2 / 3 | H330/H331: Fatal or Toxic if inhaled | Data from related amines showing high inhalation toxicity.[7][8] |

| Skin Corrosion | Category 1B | H314: Causes severe skin burns and eye damage | A common property of alkylamines.[6][7][9] |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage | Corrosive nature of the substance.[9] |

| Hazardous to the Aquatic Environment (Acute) | Category 1 | H400: Very toxic to aquatic life | Data from N,N-Dimethylcyclohexylamine.[7] |

| Hazardous to the Aquatic Environment (Chronic)| Category 1 | H410: Very toxic to aquatic life with long lasting effects | Data from Di(2-ethylhexyl)amine.[8][9] |

Caption: Core hazard profile for this compound.

A Risk Mitigation Framework: The Hierarchy of Controls

Effective laboratory safety moves beyond simply wearing gloves and goggles. It involves a systematic approach to risk reduction known as the "Hierarchy of Controls." This framework prioritizes the most effective control measures down to the least effective, providing a structure for making informed safety decisions. The application of this hierarchy is mandatory when handling this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. 2-Ethyl-N,N-dimethylhexylamine | C10H23N | CID 119633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. 2-ETHYLHEXYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. s3.oxea-chemicals.com [s3.oxea-chemicals.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

Basic reactivity of tertiary amines like N,N-Dimethyl-2-ethylhexylamine

An In-depth Technical Guide to the Core Reactivity of N,N-Dimethyl-2-ethylhexylamine

Authored by: A Senior Application Scientist

Abstract

Tertiary amines are a cornerstone of modern organic chemistry, acting as potent nucleophiles, bases, and catalysts. Their reactivity is dictated by the electronic and steric environment surrounding the nitrogen atom. This guide provides a detailed exploration of the basic reactivity of this compound, a structurally significant tertiary amine. We will dissect the interplay between its electron-donating alkyl groups and the considerable steric hindrance imposed by the 2-ethylhexyl moiety. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering mechanistic insights, practical experimental protocols, and an understanding of how its unique structure governs its chemical behavior in synthetic applications.

Introduction: The Tertiary Amine Functional Group

At the heart of this compound lies the tertiary amine, a nitrogen atom bonded to three alkyl groups. The fundamental reactivity of this functional group stems from the lone pair of non-bonding electrons on the nitrogen atom. This electron pair is the locus of both its basicity (the ability to accept a proton) and its nucleophilicity (the ability to attack an electron-deficient center).